molecular formula C10H12ClNO3S B7817662 Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

Cat. No.: B7817662
M. Wt: 261.73 g/mol
InChI Key: XSFZDJBMSSNHAN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound that features a unique combination of functional groups, including a chloro, hydroxy, and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and hydroxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions may include the use of catalysts, solvents like ethanol, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. Continuous flow reactors may also be employed to enhance efficiency and reduce production costs. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and hydroxy groups may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Ethyl 4-chloro-3-hydroxybutyrate: A chiral intermediate used in the synthesis of pharmaceuticals.

    4-Methylthiazole: A simpler thiazole derivative with distinct chemical properties.

    Ethyl 3-hydroxy-2-butenoate: A related ester with different functional groups.

Uniqueness: Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structural complexity makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

ethyl (Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFZDJBMSSNHAN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/C1=NC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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